molecular formula C237H360IN8O42P7-14 B13398190 [3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate

[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate

Cat. No.: B13398190
M. Wt: 4337 g/mol
InChI Key: ZMVGXDNCNCWKBH-UHFFFAOYSA-A
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Description

Secukinumab is a fully human monoclonal antibody that targets interleukin-17A, a pro-inflammatory cytokine involved in various chronic immune-mediated inflammatory disorders. It is primarily used to treat moderate to severe plaque psoriasis, psoriatic arthritis, ankylosing spondylitis, and hidradenitis suppurativa .

Preparation Methods

Secukinumab is produced using recombinant DNA technology in Chinese Hamster Ovary cells. The production process involves the insertion of the gene encoding the antibody into the cells, which then express the antibody. The antibody is subsequently purified through a series of chromatographic steps to ensure its purity and efficacy .

Chemical Reactions Analysis

Secukinumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, it interacts with its target, interleukin-17A, through specific binding. This interaction inhibits the activity of interleukin-17A, thereby reducing inflammation .

Scientific Research Applications

Secukinumab has been extensively studied for its efficacy in treating various inflammatory conditions. It has shown significant effectiveness in reducing the symptoms of plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis. Clinical trials have demonstrated its ability to rapidly reduce disease activity and maintain long-term efficacy . Additionally, secukinumab is being investigated for its potential use in other inflammatory conditions, such as hidradenitis suppurativa .

Mechanism of Action

Secukinumab works by selectively binding to interleukin-17A, preventing it from interacting with its receptor. Interleukin-17A is a cytokine that plays a crucial role in the inflammatory process. By inhibiting this interaction, secukinumab reduces the release of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation and its associated symptoms .

Comparison with Similar Compounds

Secukinumab is often compared to other biologic agents used to treat inflammatory conditions, such as adalimumab and etanercept. While all these agents target different components of the inflammatory pathway, secukinumab specifically targets interleukin-17A, which is unique among these treatments. Studies have shown that secukinumab may offer superior efficacy in certain conditions compared to adalimumab and etanercept .

Similar Compounds

  • Adalimumab
  • Etanercept
  • Infliximab
  • Ustekinumab

Secukinumab’s unique targeting of interleukin-17A sets it apart from these other compounds, which target different cytokines or receptors involved in the inflammatory process.

Properties

Molecular Formula

C237H360IN8O42P7-14

Molecular Weight

4337 g/mol

IUPAC Name

[3-[4-(4-aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate

InChI

InChI=1S/2C39H62NO6P.C35H54NO7P.C34H51N2O7P.C33H50NO5P.C30H50NO6P.C27H45INO5P/c2*1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22-39(41)40-37(33-46-47(42,43)44)31-35-27-29-38(30-28-35)45-32-36-25-23-34(24-26-36)21-19-6-4-2;1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-35(37)36-32(29-43-44(38,39)40)26-30-22-24-33(25-23-30)42-28-31-19-18-20-34(27-31)41-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(37)36-31(27-42-44(39,40)41)26-28-18-24-32(25-19-28)43-34(38)29-20-22-30(35)23-21-29;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-33(35)34-32(28-39-40(36,37)38)27-29-23-25-31(26-24-29)30-20-17-16-18-21-30;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(32)31-28(26-37-38(33,34)35)25-27-20-22-29(23-21-27)36-24-4-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(30)29-26(23-34-35(31,32)33)22-24-18-20-25(28)21-19-24/h2*12-13,23-30,37H,3-11,14-22,31-33H2,1-2H3,(H,40,41)(H2,42,43,44);10-11,18-20,22-25,27,32H,3-9,12-17,21,26,28-29H2,1-2H3,(H,36,37)(H2,38,39,40);9-10,18-25,31H,2-8,11-17,26-27,35H2,1H3,(H,36,37)(H2,39,40,41);9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-28H2,1H3,(H,34,35)(H2,36,37,38);4,11-12,20-23,28H,2-3,5-10,13-19,24-26H2,1H3,(H,31,32)(H2,33,34,35);9-10,18-21,26H,2-8,11-17,22-23H2,1H3,(H,29,30)(H2,31,32,33)/p-14

InChI Key

ZMVGXDNCNCWKBH-UHFFFAOYSA-A

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC=C)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCCC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCCC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC(=CC=C2)OC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)I)COP(=O)([O-])[O-]

Origin of Product

United States

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